Naphtho[1,8-cd][1,2,6]oxadiborinine-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[1,8-cd][1,2,6]oxadiborinine-1,3-diol is a unique organoboron compound characterized by its complex structure, which includes a naphthalene ring fused with an oxadiborinine ring. This compound is notable for its stability and inertness under standard and even harsh conditions
Vorbereitungsmethoden
The synthesis of Naphtho[1,8-cd][1,2,6]oxadiborinine-1,3-diol typically involves the dehydration of its precursor under controlled conditions. The reaction is confirmed by X-ray structural analysis
Analyse Chemischer Reaktionen
Naphtho[1,8-cd][1,2,6]oxadiborinine-1,3-diol is relatively inert and does not readily undergo coupling reactions under standard conditions . it can participate in various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively studied.
Substitution: Substitution reactions may occur, but the compound’s stability often limits the extent of these reactions.
Wissenschaftliche Forschungsanwendungen
Naphtho[1,8-cd][1,2,6]oxadiborinine-1,3-diol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organoboron compounds.
Biology: The compound’s stability makes it a candidate for studying boron-containing biomolecules.
Wirkmechanismus
The mechanism of action of Naphtho[1,8-cd][1,2,6]oxadiborinine-1,3-diol is not well-documented. its stability and inertness suggest that it may interact with molecular targets in a manner that preserves its structure. Further research is needed to elucidate the specific pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Naphtho[1,8-cd][1,2,6]oxadiborinine-1,3-diol can be compared with other similar compounds, such as:
Naphtho[1,2-b]benzofuran derivatives: These compounds share a similar naphthalene ring structure but differ in their reactivity and applications.
1,1-dibutyl-1H,3H-naphtho[1,8-cd][1,2,6]oxadiborinine-1,3-diol: This compound has a similar core structure but includes additional substituents that alter its chemical properties.
This compound stands out due to its unique combination of stability and inertness, making it a valuable compound for research in various scientific fields.
Eigenschaften
Molekularformel |
C10H8B2O3 |
---|---|
Molekulargewicht |
197.8 g/mol |
IUPAC-Name |
2,4-dihydroxy-3-oxa-2,4-diboratricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene |
InChI |
InChI=1S/C10H8B2O3/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(14)15-11/h1-6,13-14H |
InChI-Schlüssel |
JIRYDMNCRFDAOD-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C3C(=CC=CC3=CC=C2)B(O1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.